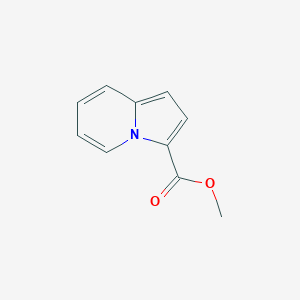
6-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- This compound is a complex heterocyclic molecule with a fused benzothiazole and chromene ring system. Its chemical formula is C15H7Cl2N3O2S.
- The benzothiazole moiety contributes to its aromatic character, while the chromene ring adds structural diversity.
- It may exhibit interesting biological properties due to its unique structure.
Méthodes De Préparation
Synthetic Routes: One synthetic approach involves the reaction of 6-chlorobenzothiazole with an appropriate hydrazine carboxamide derivative. For example, the reaction of 6-chlorobenzothiazole with hydrazine carboxamide yields the desired compound.
Reaction Conditions: The reaction typically occurs under reflux conditions in a suitable solvent (e.g., ethanol or dimethyl sulfoxide) with a catalytic amount of acid.
Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a starting point for further optimization.
Analyse Des Réactions Chimiques
Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: The compound’s unique structure makes it interesting for synthetic chemists exploring new reactions or designing novel ligands.
Biology and Medicine: Investigating its biological activity (e.g., antimicrobial, anticancer, or anti-inflammatory effects) could be valuable.
Mécanisme D'action
- The compound’s mechanism of action likely involves interactions with specific molecular targets.
- Further research is needed to elucidate its precise mode of action and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds:
Uniqueness: The chromene ring in our compound distinguishes it from these related analogs.
Remember that this information is based on available literature, and further research may provide additional insights
Propriétés
Formule moléculaire |
C17H8Cl2N2O3S |
|---|---|
Poids moléculaire |
391.2 g/mol |
Nom IUPAC |
6-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C17H8Cl2N2O3S/c18-8-2-4-13-10(5-8)12(22)7-14(24-13)16(23)21-17-20-11-3-1-9(19)6-15(11)25-17/h1-7H,(H,20,21,23) |
Clé InChI |
LLVQUXBNGZHIHF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1Cl)SC(=N2)NC(=O)C3=CC(=O)C4=C(O3)C=CC(=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Methyl-1-[3-(4-methylindolo[2,3-b]quinoxalin-5-yl)propoxy]benzene](/img/structure/B12127553.png)


![6-butyl-7-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B12127568.png)

![1'-[3-(dimethylamino)propyl]-4'-hydroxy-3'-[(4-methylphenyl)carbonyl]-1-propylspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12127580.png)
![(2E,5E)-2-[(2-ethoxyphenyl)imino]-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one](/img/structure/B12127585.png)

![3-(1,3-benzothiazol-2-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrazine-2-carboxamide](/img/structure/B12127592.png)
![2-[(5-Bromo-2-furylmethyl)amino]ethanol](/img/structure/B12127593.png)
![2,4-Thiazolidinedione, 5-[(2,3-dichlorophenyl)methylene]-](/img/structure/B12127598.png)

